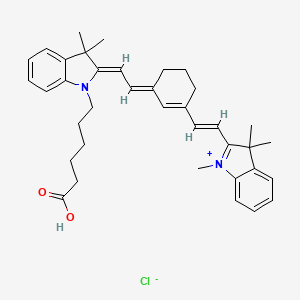
Cyanine7 carboxylic acid (chloride)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyanine7 carboxylic acid (chloride) is a near-infrared fluorescent dye belonging to the cyanine dye family. It is widely used in various scientific fields due to its excellent photophysical properties, including high molar extinction coefficient, high fluorescence quantum yield, and relatively long absorption and emission wavelengths . This compound is particularly valuable in biological imaging and labeling applications.
准备方法
Synthetic Routes and Reaction Conditions
Cyanine7 carboxylic acid (chloride) can be synthesized through several methods. One common approach involves the reaction of an indole derivative with a carboxylic acid derivative under specific conditions. The synthesis typically requires the use of organic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and may involve catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of Cyanine7 carboxylic acid (chloride) often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through chromatography and crystallization to obtain the final product in its desired form .
化学反应分析
Types of Reactions
Cyanine7 carboxylic acid (chloride) undergoes various chemical reactions, including:
Nucleophilic substitution: This reaction involves the replacement of a leaving group (such as chloride) with a nucleophile.
Condensation reactions: These reactions involve the formation of a larger molecule through the combination of two smaller molecules, often with the elimination of a small molecule like water.
Common Reagents and Conditions
Common reagents used in reactions with Cyanine7 carboxylic acid (chloride) include amines, alcohols, and thiols. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures, and may require the use of catalysts or activating agents .
Major Products Formed
The major products formed from reactions involving Cyanine7 carboxylic acid (chloride) depend on the specific reagents and conditions used. For example, reactions with amines can produce amides, while reactions with alcohols can yield esters .
科学研究应用
Cyanine7 carboxylic acid (chloride) has a wide range of applications in scientific research, including:
Biological Imaging: It is used as a fluorescent marker for imaging biological tissues and cells due to its near-infrared emission, which allows for deep tissue penetration and minimal background interference.
Drug Delivery: The compound is used in the development of drug delivery systems, where it helps track the distribution and release of therapeutic agents.
Molecular Probes: Cyanine7 carboxylic acid (chloride) is employed in the design of molecular probes for detecting specific biomolecules and studying biological processes.
作用机制
The mechanism of action of Cyanine7 carboxylic acid (chloride) involves its interaction with biomolecules, such as proteins and nucleic acids. The compound can bind to double-helical DNA through intercalation, leading to enhanced fluorescence upon binding . This property makes it a valuable tool for studying DNA and other biomolecules in various research applications.
相似化合物的比较
Similar Compounds
Some similar compounds to Cyanine7 carboxylic acid (chloride) include:
- Cyanine3 carboxylic acid
- Cyanine5 carboxylic acid
- Cyanine5.5 carboxylic acid
- Sulfo-Cyanine7 carboxylic acid
Uniqueness
Cyanine7 carboxylic acid (chloride) is unique due to its near-infrared emission, which provides advantages in biological imaging applications. Its high molar extinction coefficient and fluorescence quantum yield make it particularly effective for deep tissue imaging and minimal background interference .
属性
分子式 |
C37H45ClN2O2 |
|---|---|
分子量 |
585.2 g/mol |
IUPAC 名称 |
6-[(2Z)-3,3-dimethyl-2-[(2E)-2-[3-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indol-1-yl]hexanoic acid;chloride |
InChI |
InChI=1S/C37H44N2O2.ClH/c1-36(2)29-16-8-10-18-31(29)38(5)33(36)23-21-27-14-13-15-28(26-27)22-24-34-37(3,4)30-17-9-11-19-32(30)39(34)25-12-6-7-20-35(40)41;/h8-11,16-19,21-24,26H,6-7,12-15,20,25H2,1-5H3;1H |
InChI 键 |
FOVQXMYLXAXGJR-UHFFFAOYSA-N |
手性 SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C3=C/C(=C/C=C\4/C(C5=CC=CC=C5N4CCCCCC(=O)O)(C)C)/CCC3)C)C.[Cl-] |
规范 SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC3=CC(=CC=C4C(C5=CC=CC=C5N4CCCCCC(=O)O)(C)C)CCC3)C)C.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


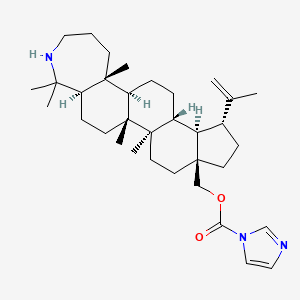
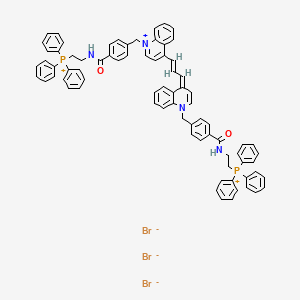
![(2S,3S,4S,5R,6S)-6-[2-[(2-aminoacetyl)amino]-4-[[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]carbamoyloxymethyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12365413.png)
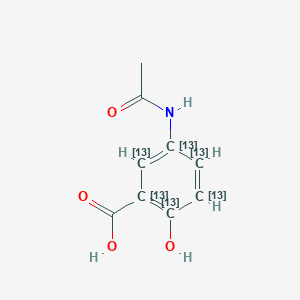
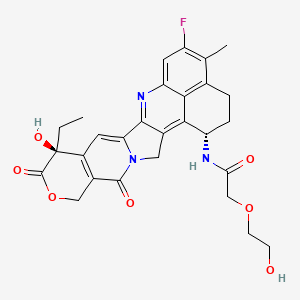
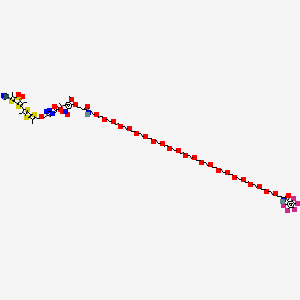

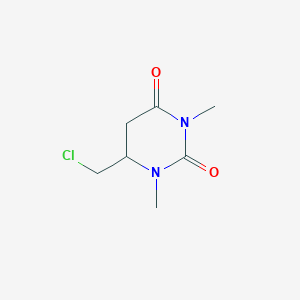
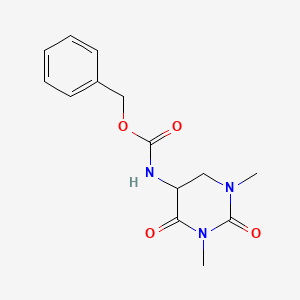
![N-[2-[2-[2-[2-[3-[2-(3-but-3-ynyldiazirin-3-yl)ethylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-4-(7-oxofuro[3,2-g]chromen-9-yl)oxybutanamide](/img/structure/B12365453.png)

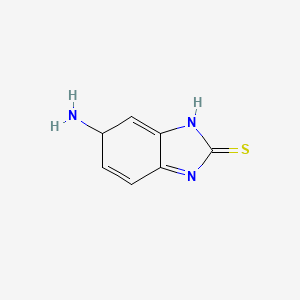
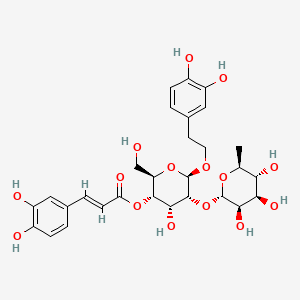
![[4-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[(2S,3S,4S,6R)-3-hydroxy-2-methyl-6-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]carbamate](/img/structure/B12365474.png)
